3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a sulfonyl group attached to a dimethylphenyl ring and an ethoxypropyl substituent on the nitrogen atom. The compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple steps, starting with the preparation of the triazoloquinazoline core. This is typically achieved through a cyclization reaction involving appropriate precursors. The sulfonylation of the dimethylphenyl ring is carried out using sulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonyl derivative. The final step involves the alkylation of the nitrogen atom with 3-ethoxypropyl bromide under basic conditions to yield the target compound .
Chemical Reactions Analysis
3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Scientific Research Applications
3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving triazole and quinazoline derivatives.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline moieties are known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. The sulfonyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds to 3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine include other triazoloquinazoline derivatives, such as:
3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound has a methoxybenzyl group instead of an ethoxypropyl group, which may affect its biological activity and chemical properties.
3-[(4-chlorophenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: The presence of a chlorophenyl group instead of a dimethylphenyl group can lead to differences in reactivity and biological interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C22H25N5O3S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(3-ethoxypropyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C22H25N5O3S/c1-4-30-13-7-12-23-20-17-8-5-6-9-18(17)27-21(24-20)22(25-26-27)31(28,29)19-14-15(2)10-11-16(19)3/h5-6,8-11,14H,4,7,12-13H2,1-3H3,(H,23,24) |
InChI Key |
BWTHBAQQKHNCEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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